molecular formula C12H18N2O4 B174437 methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 126092-96-4

methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B174437
CAS No.: 126092-96-4
M. Wt: 254.28 g/mol
InChI Key: KUISTFIATJPTNA-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl group, a tert-butoxycarbonylamino group, and a carboxylate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of free amines after Boc deprotection.

Scientific Research Applications

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The tert-butoxycarbonyl group can be cleaved under physiological conditions, revealing the active amine that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group on the pyrrole ring.

    Ethyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUISTFIATJPTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463074
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126092-96-4
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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